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Compound of Interest

Compound Name: Hibifolin

Cat. No.: B1673243 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hibifolin is a flavonol glycoside and a natural product known for its potential as

an inhibitor of adenosine deaminase and its neuroprotective effects against beta-amyloid-

induced neurotoxicity.[1] In research settings, particularly in microbiology and cell biology,

Hibifolin has been identified as a Sortase A (SrtA) inhibitor, which can reduce the virulence of

pathogens like Staphylococcus aureus by impeding adhesion, biofilm formation, and invasion

of host cells.[2][3][4][5] Furthermore, it has demonstrated immunomodulatory effects by

inhibiting NF-κB and p38-MAPK signaling pathways. Accurate preparation of stock solutions is

critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO)

is a common solvent for Hibifolin due to its high solubility. This document provides a detailed

protocol for preparing, storing, and using Hibifolin stock solutions.

Data Presentation: Chemical and Physical
Properties
The following table summarizes the key quantitative data for Hibifolin.
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Property Value Reference

Molecular Formula C₂₁H₁₈O₁₄

Molar Mass 494.36 g/mol

CAS Number 55366-56-8

Solubility in DMSO 55 mg/mL

Molar Solubility in DMSO 111.25 mM

Experimental Protocols
Protocol 1: Preparation of a 10 mM Hibifolin Stock
Solution
This protocol describes the preparation of a 10 mM stock solution of Hibifolin in DMSO. This

concentration is suitable for most in vitro applications and allows for easy dilution to final

working concentrations.

Materials:

Hibifolin powder (CAS: 55366-56-8)

Anhydrous Dimethyl sulfoxide (DMSO)

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

Analytical balance

Spatula

Vortex mixer

Pipettes and sterile tips

Procedure:
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Preparation: Before starting, allow the vial of Hibifolin powder to equilibrate to room

temperature for at least 60 minutes to prevent condensation.

Calculation: Determine the mass of Hibifolin required. To prepare 1 mL of a 10 mM stock

solution:

Mass (mg) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)

Mass (mg) = 0.010 mol/L × 0.001 L × 494.36 g/mol × 1000 mg/g = 4.94 mg

Weighing: Carefully weigh out 4.94 mg of Hibifolin powder using an analytical balance and

place it into a sterile microcentrifuge tube.

Dissolving:

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Hibifolin
powder.

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely

dissolved. Sonication is recommended to ensure complete dissolution.

Visually inspect the solution against a light source to ensure no solid particles remain.

Aliquoting and Storage:

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock

solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

Label each aliquot clearly with the compound name, concentration, solvent, and date of

preparation.

For long-term storage, place the aliquots at -20°C. The stock solution should be usable for

up to one month.

Protocol 2: Preparation of Working Solutions for Cell-
Based Assays
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This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working

concentration for a typical in vitro experiment.

Important Considerations:

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤

0.1%) to avoid solvent-induced cytotoxicity.

Always prepare fresh working solutions from the frozen stock on the day of the experiment.

Procedure:

Thawing: Remove one aliquot of the 10 mM Hibifolin stock solution from the -20°C freezer

and allow it to thaw completely at room temperature.

Intermediate Dilution (Optional but Recommended): To achieve a low final DMSO

concentration, perform a serial dilution. For example, to prepare a 100 µM working solution

in a final volume of 10 mL of cell culture medium:

Dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100X intermediate

stock (100 µM).

Calculation: Add 10 µL of the 10 mM stock to 990 µL of medium.

Final Dilution: Add the appropriate volume of the intermediate stock to your experimental

wells. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of

medium, add 10 µL of the 100 µM intermediate stock.

Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO

to the medium without Hibifolin. This is crucial to ensure that any observed effects are due

to the compound and not the solvent.

Mandatory Visualization
Hibifolin's Inhibitory Effect on Signaling Pathways
Hibifolin has been shown to exert immunomodulatory effects by inhibiting the activation of key

inflammatory signaling pathways. When a cell is stimulated by an agent like Lipopolysaccharide
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(LPS), it triggers cascades that lead to the activation of transcription factors such as NF-κB and

AP-1 (activated by p38-MAPK). These factors then promote the expression of pro-inflammatory

cytokines. Hibifolin acts by suppressing the activation of the NF-κB and p38-MAPK pathways,

thereby reducing the inflammatory response.
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Caption: Inhibitory action of Hibifolin on NF-κB and p38-MAPK pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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